An In-depth Technical Guide to Bromo-PEG4-bromide
An In-depth Technical Guide to Bromo-PEG4-bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, applications, and handling of Bromo-PEG4-bromide, a versatile bifunctional crosslinker essential in modern bioconjugation and drug development.
Core Properties of Bromo-PEG4-bromide
Bromo-PEG4-bromide is a hydrophilic polyethylene (B3416737) glycol (PEG) derivative featuring two terminal bromide groups.[1][2] The presence of the PEG spacer enhances solubility in aqueous media, a critical advantage for biological applications.[1][2][3] The bromide moieties are excellent leaving groups, readily participating in nucleophilic substitution reactions, making this compound a highly efficient tool for covalently linking molecules.[1][3]
Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
| Chemical Name | 1,11-dibromo-3,6,9-trioxaundecane | [4] |
| Synonyms | Bromo-PEG4-bromide | [1] |
| CAS Number | 57602-02-5 | [1][3] |
| Molecular Formula | C10H20Br2O4 | [1][3] |
| Molecular Weight | 364.1 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid/solid | [4] |
| Purity | ≥95% - 98% | [1] |
| Solubility | Soluble in aqueous media; solubility is enhanced by the hydrophilic PEG spacer. A related compound, Bromo-PEG4-acid, is soluble in Water, DMSO, DMF, and DCM.[5] | [1][2][3] |
| Storage Conditions | -20°C | [1][3] |
| Boiling Point | 146 °C at 0.06 Torr (for C8H16Br2O3, CAS 31255-26-2) | [4] |
| Density | 1.5686 g/cm³ (for C8H16Br2O3, CAS 31255-26-2) | [4] |
Note: Conflicting data exists for some physical properties. The boiling point and density are reported for a compound with a different molecular formula (C8H16Br2O3) but the same synonym. Researchers should verify these properties for the specific compound with CAS number 57602-02-5.
Applications in Research and Drug Development
The primary utility of Bromo-PEG4-bromide lies in its role as a homobifunctional crosslinker. Its ability to connect two molecules through stable covalent bonds makes it invaluable in several advanced applications:
-
PROTACs (Proteolysis Targeting Chimeras): Bromo-PEG4-bromide is a commonly used PEG-based linker in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker provides the necessary spacing and solubility for the two active ends of the PROTAC to function effectively.
-
Antibody-Drug Conjugates (ADCs): The principles of using bifunctional linkers like Bromo-PEG4-bromide are central to the construction of ADCs. While other reactive groups are often employed for attachment to antibodies, the fundamental concept of linking a cytotoxic payload to an antibody via a spacer is analogous.
-
Bioconjugation: This reagent is widely used to conjugate various biomolecules, such as peptides, proteins, and oligonucleotides. The hydrophilic nature of the PEG chain can help to reduce non-specific binding and improve the pharmacokinetic properties of the resulting conjugate.
-
Surface Modification: Bromo-PEG4-bromide can be used to modify surfaces, such as those of nanoparticles or microarrays, to attach biomolecules for diagnostic or therapeutic purposes.
Experimental Protocols
While specific protocols will vary depending on the application, the following provides a general methodology for a typical bioconjugation reaction using Bromo-PEG4-bromide to link a thiol-containing molecule (e.g., a cysteine-containing peptide) to an amine-containing molecule.
Objective: To conjugate a thiol-containing peptide to an amine-containing protein.
Materials:
-
Bromo-PEG4-bromide
-
Thiol-containing peptide
-
Amine-containing protein
-
Reaction Buffer 1 (e.g., phosphate (B84403) buffer, pH 7.5)
-
Reaction Buffer 2 (e.g., borate (B1201080) buffer, pH 8.5)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., Tris buffer)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column
Procedure:
-
Preparation of Thiol-containing Peptide:
-
If the peptide has a disulfide bond, dissolve it in Reaction Buffer 1 and treat with a 2-fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide and expose the free thiol.
-
-
Reaction of Bromo-PEG4-bromide with Thiol-containing Peptide:
-
Dissolve a 1.2-fold molar excess of Bromo-PEG4-bromide in a minimal amount of DMF or DMSO.
-
Add the Bromo-PEG4-bromide solution to the reduced peptide solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours. The reaction targets one of the bromide groups.
-
Monitor the reaction progress by LC-MS.
-
Purify the peptide-PEG4-bromide conjugate using a desalting column to remove excess reagents.
-
-
Conjugation to Amine-containing Protein:
-
Exchange the amine-containing protein into Reaction Buffer 2 (pH 8.5) using a desalting column.
-
Adjust the protein concentration to 5-10 mg/mL.
-
Add a 20-fold molar excess of the purified peptide-PEG4-bromide conjugate to the protein solution.
-
Incubate the reaction at 37°C for 8-12 hours with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted bromide groups by adding Tris buffer to a final concentration of 50 mM.
-
Remove the excess, unreacted peptide-PEG4-bromide conjugate and other small molecules using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Characterize the final conjugate by methods such as SDS-PAGE, mass spectrometry, and functional assays.
-
Visualizing Workflows and Concepts
To better illustrate the utility of Bromo-PEG4-bromide, the following diagrams, generated using Graphviz, depict a typical experimental workflow and the conceptual advantages of this linker.
Caption: A typical two-step bioconjugation workflow using Bromo-PEG4-bromide.
Caption: Key properties of Bromo-PEG4-bromide and their resulting advantages.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container at the recommended temperature of -20°C.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. As with any chemical reagent, it is crucial to be familiar with standard laboratory safety practices.
